molecular formula C5H6F2O B021041 (E)-3,4-Difluoro-3-pentene-2-one CAS No. 108642-84-8

(E)-3,4-Difluoro-3-pentene-2-one

Cat. No. B021041
M. Wt: 120.1 g/mol
InChI Key: HSVZGXGFJZETGV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,4-Difluoro-3-pentene-2-one, also known as DFP, is a fluorinated organic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. DFP is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one is not well understood, but it is believed to act as an electrophile in various reactions, including the Michael addition and the aldol reaction. (E)-3,4-Difluoro-3-pentene-2-one is also believed to act as a Lewis acid, which can enhance the reactivity of other compounds in various reactions.

Biochemical And Physiological Effects

(E)-3,4-Difluoro-3-pentene-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. (E)-3,4-Difluoro-3-pentene-2-one has also been shown to have potential anticancer properties, although more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Advantages And Limitations For Lab Experiments

(E)-3,4-Difluoro-3-pentene-2-one has several advantages for use in lab experiments, including its high reactivity and ability to act as a fluorinating agent. However, (E)-3,4-Difluoro-3-pentene-2-one can also be highly toxic and requires careful handling and disposal to avoid potential health hazards.

Future Directions

There are several potential future directions for research on (E)-3,4-Difluoro-3-pentene-2-one, including the development of new synthetic methods, the study of its potential therapeutic uses, and the investigation of its toxicity and environmental impact. Additionally, further research is needed to fully understand the mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one and its potential applications in various fields of science.

Synthesis Methods

(E)-3,4-Difluoro-3-pentene-2-one can be synthesized through a variety of methods, including the reaction of 3,4-difluoro-2-butanone with a strong base such as sodium hydride or potassium tert-butoxide. Another common method involves the reaction of 3,4-difluoro-2-butanone with an alkyl halide in the presence of a base such as potassium tert-butoxide.

Scientific Research Applications

(E)-3,4-Difluoro-3-pentene-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of (E)-3,4-Difluoro-3-pentene-2-one is in the field of organic synthesis, where it is used as a reagent for various reactions, including the synthesis of fluorinated compounds. (E)-3,4-Difluoro-3-pentene-2-one has also been studied for its potential use as a pesticide and as a precursor to other useful compounds.

properties

CAS RN

108642-84-8

Product Name

(E)-3,4-Difluoro-3-pentene-2-one

Molecular Formula

C5H6F2O

Molecular Weight

120.1 g/mol

IUPAC Name

(E)-3,4-difluoropent-3-en-2-one

InChI

InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+

InChI Key

HSVZGXGFJZETGV-HWKANZROSA-N

Isomeric SMILES

C/C(=C(/C(=O)C)\F)/F

SMILES

CC(=C(C(=O)C)F)F

Canonical SMILES

CC(=C(C(=O)C)F)F

synonyms

3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI)

Origin of Product

United States

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